molecular formula C10H5F6N B14508280 2,3-Bis(trifluoromethyl)-1H-indole CAS No. 63790-90-9

2,3-Bis(trifluoromethyl)-1H-indole

Cat. No.: B14508280
CAS No.: 63790-90-9
M. Wt: 253.14 g/mol
InChI Key: SBVYJPYTZFJQKV-UHFFFAOYSA-N
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Description

2,3-Bis(trifluoromethyl)-1H-indole is a fluorinated indole derivative characterized by the presence of two trifluoromethyl groups at the 2 and 3 positions of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(trifluoromethyl)-1H-indole typically involves the introduction of trifluoromethyl groups onto an indole scaffold. One common method is the reaction of 2,3-dibromoindole with trifluoromethyl iodide in the presence of a copper catalyst. This reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by trifluoromethyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

2,3-Bis(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate various cellular processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Properties

CAS No.

63790-90-9

Molecular Formula

C10H5F6N

Molecular Weight

253.14 g/mol

IUPAC Name

2,3-bis(trifluoromethyl)-1H-indole

InChI

InChI=1S/C10H5F6N/c11-9(12,13)7-5-3-1-2-4-6(5)17-8(7)10(14,15)16/h1-4,17H

InChI Key

SBVYJPYTZFJQKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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